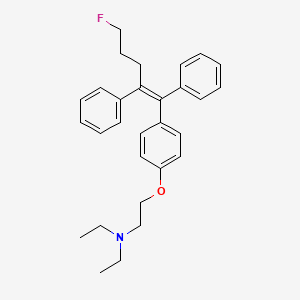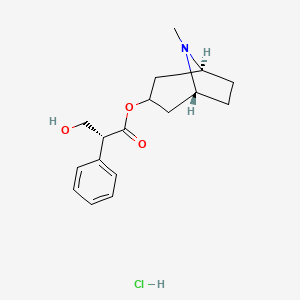
Hyoscyamine hydrochloride, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyoscyamine hydrochloride, (+)-, is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . This compound is known for its anticholinergic properties and has been used in medicine for various therapeutic purposes, including the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .
Industrial Production Methods
Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hyoscyamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form scopolamine, another tropane alkaloid with similar properties.
Hydroxylation: The compound can undergo hydroxylation to form 6β-hydroxy-hyoscyamine.
Substitution: Hyoscyamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydroxylation: Enzymes like hyoscyamine 6β-hydroxylase are often employed for this reaction.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
Scopolamine: Formed through oxidation of hyoscyamine.
6β-Hydroxy-hyoscyamine: Formed through hydroxylation.
Applications De Recherche Scientifique
Hyoscyamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mécanisme D'action
Hyoscyamine hydrochloride exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism inhibits the action of acetylcholine, leading to reduced muscle spasms, decreased secretion of fluids, and other therapeutic effects . The compound primarily targets muscarinic receptors M1, M2, and M3, affecting pathways involved in gastrointestinal motility, cardiac function, and glandular secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, scopolamine.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but fewer adverse effects.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Uniqueness
Hyoscyamine hydrochloride is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its racemic mixture, atropine . It is also more potent in its anticholinergic effects, making it a valuable compound in medical treatments .
Propriétés
Numéro CAS |
55-47-0 |
|---|---|
Formule moléculaire |
C17H24ClNO3 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
Clé InChI |
OJIPQOWZZMSBGY-QJUJUZMZSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



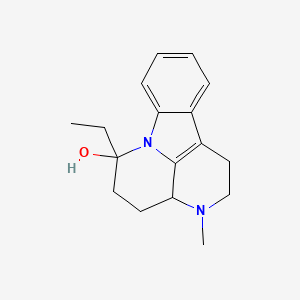
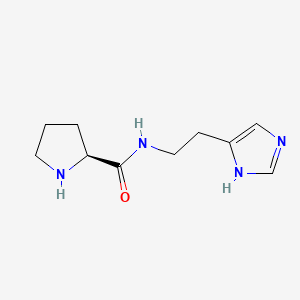
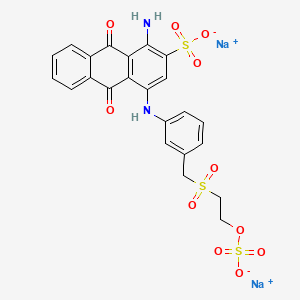
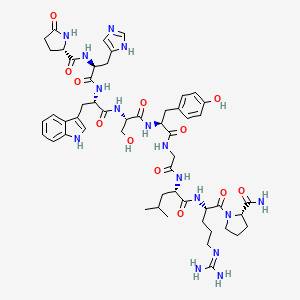

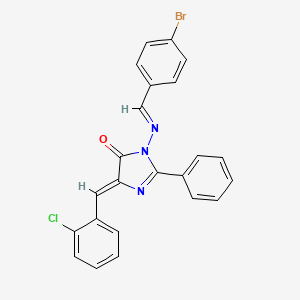
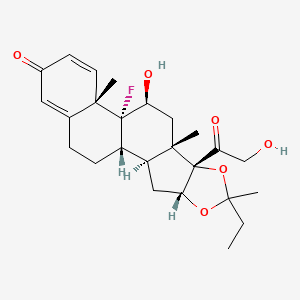

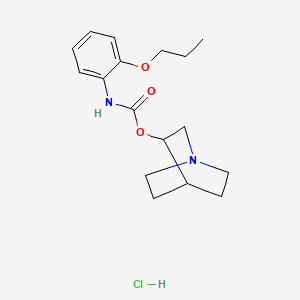
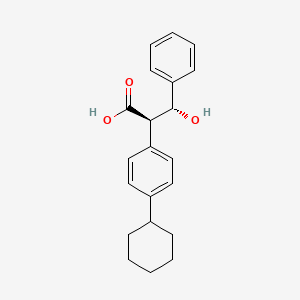
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
